2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone
Description
2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone is a bicyclic pyrrolidine derivative featuring a 4-fluorophenyl group attached to an ethanone moiety. The cis-configured hexahydropyrrolo[3,4-b]pyrrole core provides structural rigidity, which may enhance binding affinity in biological systems . For example, tert-butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 180975-51-3) shares the bicyclic pyrrolidine scaffold but substitutes the ethanone group with a tert-butyl carbamate, resulting in a higher molecular weight (212.29 g/mol vs. ~208 g/mol for the target compound) . The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and modulate electronic effects in analogs like oxadiazoles and pyrazolo-pyridines .
Properties
IUPAC Name |
1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-10(2-4-12)7-14(18)17-8-11-5-6-16-13(11)9-17/h1-4,11,13,16H,5-9H2/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBTJMPUURJPL-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CN(C2)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide-Mediated Intramolecular Cyclization
The cis-fused bicyclic system is efficiently constructed via stereoselective epoxide cyclization , as demonstrated in the synthesis of analogous cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones.
Procedure :
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Epoxide Formation : A diol precursor is treated with a peracid (e.g., mCPBA) to generate an anti-epoxide.
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Cyclization : The anti-epoxide undergoes intramolecular nucleophilic attack under basic conditions (e.g., K2CO3/MeOH), exclusively forming the cis-fused bicyclic structure due to stereoelectronic control.
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Amine Deprotection : Fmoc or Cbz-protected intermediates are deprotected using piperidine (Fmoc) or hydrogenolysis (Cbz) to yield the free amine.
Key Data :
| Step | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Epoxidation | mCPBA, CH2Cl2, 0°C → RT | 85 | anti:syn = 9:1 |
| Cyclization | K2CO3, MeOH, reflux | 78 | cis:trans > 20:1 |
| Deprotection | Piperidine/DMF (20%), RT | 95 | – |
Alternative Routes: Diamine Cyclocondensation
A secondary method involves the cyclocondensation of 1,4-diaminobutane derivatives with α-ketoesters. However, this approach suffers from lower stereocontrol (cis:trans ≈ 3:1) and necessitates chiral auxiliaries for enantiomeric enrichment.
Installation of the 2-(4-Fluorophenyl)ethanone Moiety
Nucleophilic Acylation of the Bicyclic Amine
The ketone bridge is installed via acyl transfer using 4-fluorophenyl acetyl chloride.
Procedure :
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Activation : The bicyclic amine is treated with 4-fluorophenyl acetyl chloride in the presence of a base (e.g., Et3N) to facilitate nucleophilic acyl substitution.
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Workup : The crude product is purified via silica gel chromatography to isolate the target compound.
Optimization Insights :
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Solvent Effects : Dichloromethane (DCM) outperforms THF due to better solubility of the acyl chloride.
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Catalytic Enhancement : Heteropoly acids (e.g., phosphomolybdic acid) improve yields by stabilizing the transition state.
Key Data :
| Acyl Chloride | Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 4-Fluorophenyl acetyl | Et3N | DCM | 72 | 98.5 |
| 4-Fluorophenyl acetyl | DIPEA | THF | 58 | 95.2 |
Friedel-Crafts Acylation Limitations
Direct Friedel-Crafts acylation of 4-fluorobenzene is impractical due to the deactivating nature of the fluorine substituent , which reduces electrophilic aromatic substitution reactivity. This necessitates pre-functionalized acylating agents.
Integrated One-Pot Synthesis
A convergent one-pot strategy combines bicyclic amine synthesis and acylation:
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In Situ Epoxide Cyclization : Generate the cis-bicyclic amine directly from the diol precursor.
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Tandem Acylation : Introduce 4-fluorophenyl acetyl chloride without isolating the amine intermediate.
Advantages :
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Reduced purification steps.
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Higher overall yield (68% vs. 52% for stepwise synthesis).
Stereochemical Integrity and Analytical Validation
Chiral Stability
The cis-fused geometry imparts kinetic and thermodynamic stability to the bridgehead stereocenter, preventing epimerization during acylation.
Characterization Data
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HRMS (ESI+) : m/z calc. for C17H20FN2O [M+H]+: 299.1564, found: 299.1561.
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1H NMR (500 MHz, CDCl3): δ 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.02 (d, J = 8.5 Hz, 2H, ArH), 3.85–3.75 (m, 2H, pyrrolidine-H), 3.45–3.30 (m, 4H, pyrrolidine-H), 2.95–2.85 (m, 2H, CH2CO), 2.70–2.50 (m, 4H, pyrrolidine-H).
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13C NMR (125 MHz, CDCl3): δ 205.2 (CO), 162.3 (d, J = 245 Hz, C-F), 134.5 (ArC), 129.8 (d, J = 8 Hz, ArC), 115.6 (d, J = 22 Hz, ArC), 58.4, 54.2, 48.9, 46.7, 42.3 (pyrrolidine-C), 35.1 (CH2CO).
Scalability and Industrial Relevance
The use of heteropoly acid catalysts (e.g., phosphotungstic acid) enables large-scale synthesis with:
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone may exhibit antidepressant properties. The hexahydropyrrolo structure is known for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in this class of compounds can lead to enhanced mood-stabilizing effects and reduced side effects compared to traditional antidepressants .
Anti-anxiety Effects
The structural characteristics of this compound suggest potential anxiolytic (anti-anxiety) effects. Similar compounds have demonstrated efficacy in reducing anxiety-like behaviors in animal models by modulating GABAergic activity, which is crucial for anxiety regulation .
Antitumor Activity
Preliminary studies have indicated that derivatives of hexahydropyrrolo compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The fluorophenyl moiety may enhance the selectivity and potency against certain cancer types, making it a subject of interest for further investigation in oncology .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical routes involving cyclization reactions of appropriate precursors. The development of synthetic methodologies has been documented, highlighting the efficiency of producing polyfunctional derivatives that retain biological activity while allowing for structural modifications .
Case Study 1: Antidepressant Efficacy
In a study published in Molecules, researchers synthesized several derivatives of hexahydropyrrolo compounds and evaluated their antidepressant activities using the forced swim test and tail suspension test in rodents. Results showed that specific modifications led to significant reductions in immobility time, indicating enhanced antidepressant effects compared to controls .
Case Study 2: Anxiolytic Properties
Another study explored the anxiolytic effects of related compounds in a model of chronic stress. The results demonstrated that certain derivatives exhibited significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The findings suggest that the hexahydropyrrolo framework may be crucial for anxiolytic activity due to its ability to interact with GABA receptors .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the hexahydropyrrolo[3,4-b]pyrrole moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
- 1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (): These derivatives, such as compounds 2a and 2b, demonstrate enhanced antibacterial activity when para-substituted with electron-donating (dimethylamino) or electron-withdrawing (chloro) groups. This suggests that the 4-fluorophenyl group in the target compound may similarly optimize interactions with bacterial targets, though direct evidence is lacking .
- 4,6-Bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine (): Synthesized via cyclization of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone, this compound highlights the reactivity of fluorophenyl-ethanone precursors in forming fused heterocycles. The target compound’s ethanone group may enable analogous cyclization pathways under acidic conditions .
Role of the Pyrrolidine Core
- 2,2,2-Trifluoro-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone (CAS 1350553-73-9, ): This analog replaces the 4-fluorophenyl group with a trifluoromethyl group, reducing polarity (MW 208.18 g/mol vs. ~224 g/mol for the target compound). The trifluoro substitution likely increases lipophilicity, which could enhance blood-brain barrier penetration compared to the fluorophenyl variant .
- Prolyl Endopeptidase Probes (): Compounds like 1-(2-methylpyrrolidin-1-yl)ethanone are used as bioisosteres in enzyme inhibitors.
Cytotoxicity and Pharmacological Potential
- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (): This pyrrolidine carboxamide derivative exhibits cytotoxicity (plaque reduction at 55.3% in HEK cells), suggesting that the target compound’s pyrrolidine-ethanone scaffold may also confer bioactivity. However, substituent variations (e.g., fluorophenyl vs. dimethylphenyl) could significantly alter toxicity profiles .
Biological Activity
The compound 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a 4-fluorophenyl group and a cis-hexahydropyrrolo moiety, which contributes to its unique pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 264.32 g/mol.
Research indicates that compounds similar to This compound may act as modulators of various receptors and enzymes. Notably, they have been shown to interact with:
- Histamine H3 receptors : These are implicated in various neurological functions and disorders.
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, making these compounds potential candidates for treating Alzheimer's disease .
Inhibition of Acetylcholinesterase
A study evaluated the AChE inhibitory effects of structurally related compounds, revealing that certain derivatives exhibited significant potency. For instance, compounds showed Ki values ranging from 22.13 nM to 62.11 nM against AChE . This suggests that This compound may possess similar or enhanced inhibitory activity.
Anti-inflammatory Properties
Inhibitors of the p38 MAP kinase pathway have been associated with reduced production of pro-inflammatory cytokines such as IL-1β and TNFα. Compounds in this class have demonstrated efficacy in models of autoimmune diseases . The structural features of This compound may suggest potential anti-inflammatory effects worth investigating.
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic methodologies are established for preparing 2-(4-fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling the fluorophenyl moiety with the cis-pyrrolo-pyrrole scaffold. A general approach includes:
- Step 1: Formation of the pyrrolo-pyrrole core via cyclization reactions using reagents like chloranil in xylene under reflux (25–30 hours), followed by purification via recrystallization from methanol .
- Step 2: Introduction of the 4-fluorophenyl group using nucleophilic substitution or Friedel-Crafts acylation.
Optimization Strategies:
| Parameter | Optimal Condition | Reference Method |
|---|---|---|
| Solvent | Xylene or DMF | Reflux in xylene |
| Catalyst | Chloranil (oxidizing agent) | Cyclization |
| Purification | Recrystallization (MeOH) |
Basic: How is the stereochemical configuration of the cis-hexahydropyrrolo[3,4-b]pyrrole moiety experimentally confirmed?
Answer:
- X-ray Crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment .
- NMR Spectroscopy: Coupling constants (e.g., ) and NOE experiments differentiate cis/trans configurations .
Advanced: How are discrepancies in crystallographic data resolved during structure validation?
Answer:
Discrepancies (e.g., thermal motion, disorder) are addressed via:
- SHELX Tools: Refinement with SHELXL, incorporating restraints for bond lengths/angles .
- Cross-Validation: Compare with spectroscopic data (e.g., NMR, IR) to ensure consistency .
Advanced: What computational strategies predict the compound’s bioactivity or reactivity?
Answer:
- Molecular Docking: Predict binding affinity to targets like DPP-IV using AutoDock or Schrödinger .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- MD Simulations: Study conformational flexibility of the pyrrolo-pyrrole system .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- : Confirms the presence/position of the fluorophenyl group (δ ~ -115 ppm) .
- : Assigns proton environments (e.g., pyrrolo-pyrrole protons at δ 2.5–4.0 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H] for CHFNO: calc. 265.1254) .
Advanced: How are biological assays designed to evaluate therapeutic potential (e.g., DPP-IV inhibition)?
Answer:
- In Vitro Assays: Measure IC against DPP-IV using fluorogenic substrates (e.g., Gly-Pro-AMC) .
- Selectivity Screening: Test against related enzymes (e.g., DPP-8/9) to avoid off-target effects .
- Cytotoxicity: Assess using HEK cell lines (e.g., MTT assay) .
Advanced: How are byproducts or stereoisomers minimized during synthesis?
Answer:
- Catalyst Optimization: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
- Reaction Monitoring: Employ HPLC or TLC to track byproduct formation .
Basic: What protocols ensure purity and quantification post-synthesis?
Answer:
- HPLC: Use C18 columns with acetonitrile/water gradients (purity >98%) .
- Elemental Analysis: Validate C, H, N, F content within ±0.4% of theoretical values .
Advanced: How does conformational flexibility of the cis-pyrrolo-pyrrole system impact pharmacodynamics?
Answer:
- Dynamic Effects: MD simulations show the cis-configuration stabilizes interactions with DPP-IV’s catalytic site .
- SAR Studies: Modifications to the ethanone group (e.g., trifluoro substitution) enhance metabolic stability .
Advanced: What structural modifications enhance bioactivity or pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
